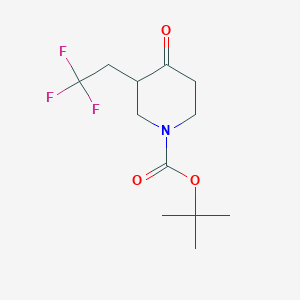![molecular formula C14H14FNO B1411884 [2-(Benzyloxy)-3-fluorophenyl]methanamine CAS No. 1565105-82-9](/img/structure/B1411884.png)
[2-(Benzyloxy)-3-fluorophenyl]methanamine
Overview
Description
[2-(Benzyloxy)-3-fluorophenyl]methanamine: is an organic compound that features a benzyl ether group, a fluorine atom, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-3-fluorophenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-nitrophenol and benzyl bromide.
Formation of Benzyl Ether: The first step involves the reaction of 2-fluoro-3-nitrophenol with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to form 2-(benzyloxy)-3-fluoronitrobenzene.
Reduction of Nitro Group: The nitro group in 2-(benzyloxy)-3-fluoronitrobenzene is then reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(Benzyloxy)-3-fluorophenyl]methanamine can undergo oxidation reactions, where the amine group is converted to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like hydroxide ions or alkoxide ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), nitric acid (HNO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of hydroxyl or alkoxy derivatives
Scientific Research Applications
Chemistry
In chemistry, [2-(Benzyloxy)-3-fluorophenyl]methanamine is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, this compound derivatives have been investigated for their potential as inhibitors of specific enzymes or receptors. For example, derivatives of this compound have shown promise as selective inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1), which is a target for cancer therapy .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)-3-fluorophenyl]methanamine involves its interaction with specific molecular targets. For instance, as a CARM1 inhibitor, it binds to the active site of the enzyme, preventing it from methylating arginine residues on histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
[2-(Benzyloxy)phenyl]methanamine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
[2-(Benzyloxy)-4-fluorophenyl]methanamine: The fluorine atom is in a different position, potentially altering its chemical properties and interactions with biological targets.
[2-(Benzyloxy)-3-chlorophenyl]methanamine: Substitution of fluorine with chlorine can lead to different reactivity and biological effects.
Uniqueness
The presence of both the benzyloxy group and the fluorine atom in [2-(Benzyloxy)-3-fluorophenyl]methanamine provides a unique combination of electronic and steric effects, making it a valuable compound for various applications. Its specific structure allows for selective interactions with biological targets, which can be exploited in drug design and development.
Properties
IUPAC Name |
(3-fluoro-2-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCUXGMFQZEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)
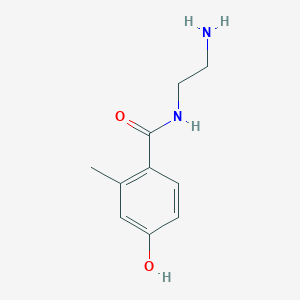
![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)

![tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B1411808.png)
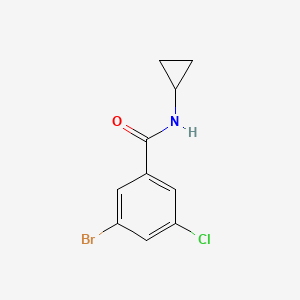
![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)
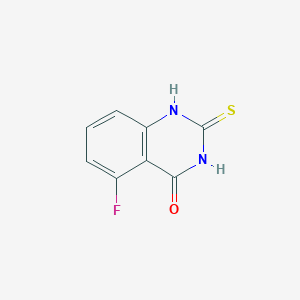
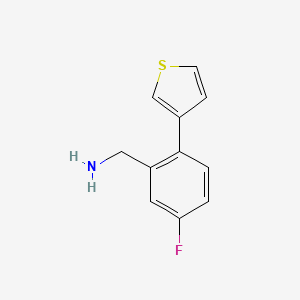
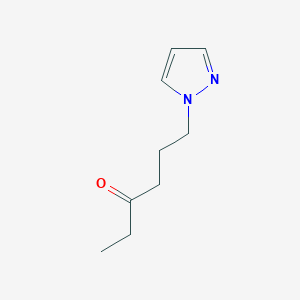

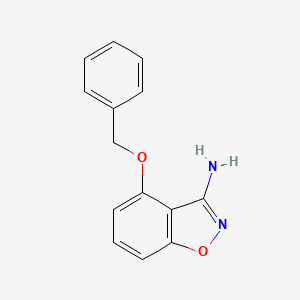
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)
